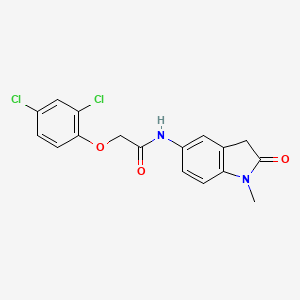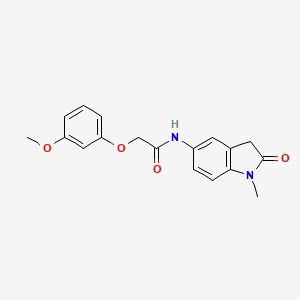
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (DCI) is a compound that has been used in scientific research for over 50 years. It is a member of the indole family of compounds and has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and drug development. DCI has a variety of properties that make it an attractive choice for research.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of other indole derivatives, as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the study of the biochemical and physiological effects of indole derivatives.
作用機序
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain. 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide binds to the receptor, which triggers a cascade of physiological responses. These responses can include changes in neurotransmitter levels, changes in behavior, and changes in the activity of certain enzymes.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have a variety of biochemical and physiological effects. In laboratory studies, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have an antidepressant effect, to reduce anxiety, and to reduce inflammation. It has also been found to have an anticonvulsant effect and to reduce the risk of stroke. In addition, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has been found to have an anti-tumor effect, to reduce the risk of cardiovascular disease, and to reduce the risk of certain types of cancer.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several advantages for laboratory experiments. It is inexpensive and easy to obtain, and it is stable in aqueous solutions. It is also highly soluble in water and can be used in both organic and aqueous solutions. However, 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has some limitations for laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to isolate pure 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide from a reaction mixture.
将来の方向性
There are a number of potential future directions for research involving 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide. One potential direction is to explore the potential therapeutic uses of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, such as in the treatment of depression and anxiety. Another potential direction is to investigate the potential of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as a drug delivery vehicle, which could be used to deliver drugs to specific areas of the body. Finally, further research could be done to explore the potential of 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide as an anti-cancer agent.
合成法
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be synthesized from 2,4-dichlorophenol and 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-ylacetamide. The reaction is carried out in aqueous solution at a temperature of 80°C for 1 hour. The resulting product is a white, crystalline solid. The yield of the reaction is approximately 70%.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-21-14-4-3-12(6-10(14)7-17(21)23)20-16(22)9-24-15-5-2-11(18)8-13(15)19/h2-6,8H,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNNUSUIMHVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482793.png)
![3-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482794.png)
![4-fluoro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6482800.png)
![2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482803.png)
![2,6-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482806.png)
![3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482812.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482827.png)
![N-(3-ethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482838.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482883.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6482894.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6482897.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6482905.png)
![N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482911.png)